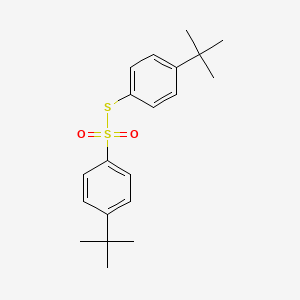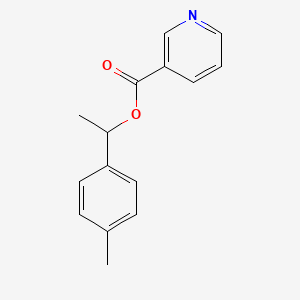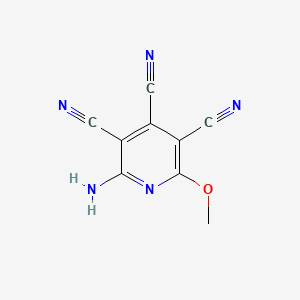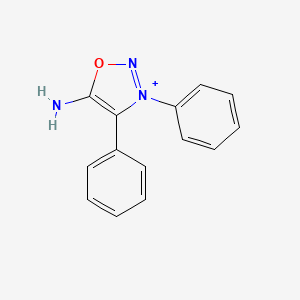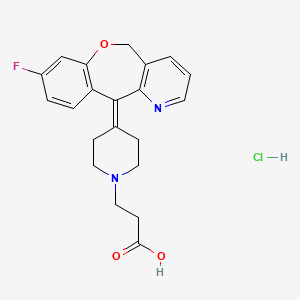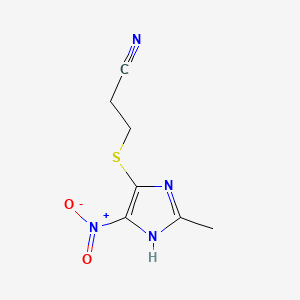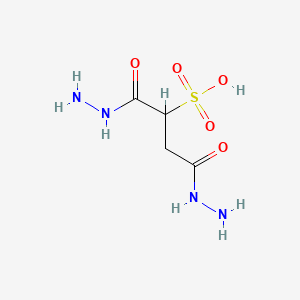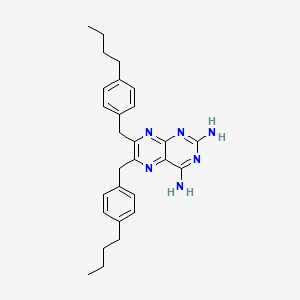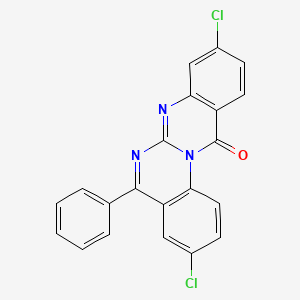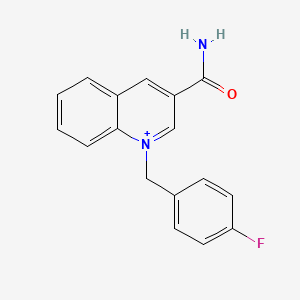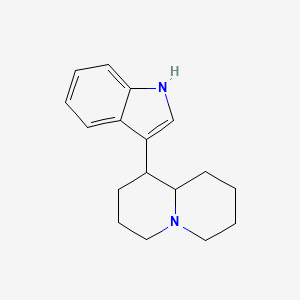![molecular formula C33H24CoN9O7 B12795586 cobalt(3+);4-[[3-(dioxidoamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinylidene]-5-methyl-2-phenylpyrazol-3-one;hydron;2-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]benzoate CAS No. 52256-39-0](/img/structure/B12795586.png)
cobalt(3+);4-[[3-(dioxidoamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinylidene]-5-methyl-2-phenylpyrazol-3-one;hydron;2-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “cobalt(3+);4-[[3-(dioxidoamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinylidene]-5-methyl-2-phenylpyrazol-3-one;hydron;2-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]benzoate” is a complex coordination compound featuring cobalt in the +3 oxidation state. This compound is characterized by its intricate structure, which includes multiple aromatic rings, hydrazinylidene groups, and pyrazolone moieties. The presence of cobalt(3+) imparts unique chemical and physical properties, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the coordination of cobalt(3+) with the organic ligands. The process begins with the preparation of the ligands, which are synthesized through a series of organic reactions involving aromatic substitution and diazotization. The ligands are then reacted with a cobalt(3+) salt, such as cobalt(III) chloride, under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation or reduction of the cobalt ion. The mixture is heated to facilitate the coordination reaction, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow reactors to enhance efficiency. The use of automated systems for monitoring and controlling reaction parameters would be essential to ensure consistent quality in large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation and Reduction: The cobalt(3+) center can participate in redox reactions, where it can be reduced to cobalt(2+) or oxidized to higher oxidation states under specific conditions.
Substitution Reactions: The ligands coordinated to the cobalt center can be substituted with other ligands through nucleophilic or electrophilic substitution reactions.
Complexation Reactions: The compound can form additional complexes with other metal ions or organic molecules, leading to the formation of multi-metallic or supramolecular structures.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrazine.
Solvents: Acetonitrile, dimethyl sulfoxide, ethanol.
Catalysts: Palladium, platinum.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the cobalt(3+) center may yield cobalt(2+) complexes, while substitution reactions can produce a variety of cobalt(3+) complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a catalyst in various organic reactions, including oxidation and reduction processes. Its ability to undergo redox reactions makes it valuable in the development of new catalytic systems.
Biology
In biological research, this compound is studied for its potential as a therapeutic agent. The cobalt center can interact with biological molecules, influencing processes such as enzyme activity and cellular signaling.
Medicine
In medicine, the compound is explored for its potential use in imaging and diagnostic applications. The unique properties of cobalt(3+) complexes can be utilized in the development of contrast agents for magnetic resonance imaging (MRI).
Industry
In industrial applications, this compound is used in the synthesis of advanced materials, such as coordination polymers and metal-organic frameworks. These materials have applications in areas such as gas storage, separation, and catalysis.
Wirkmechanismus
The mechanism by which this compound exerts its effects involves the interaction of the cobalt(3+) center with various molecular targets. In catalytic processes, the cobalt ion can facilitate electron transfer reactions, thereby accelerating the reaction rate. In biological systems, the compound can bind to specific proteins or enzymes, altering their activity and affecting cellular processes. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Cobalt(3+);4-[[3-(dioxidoamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinylidene]-5-methyl-2-phenylpyrazol-3-one
- Cobalt(3+);2-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]benzoate
Uniqueness
Compared to similar compounds, “cobalt(3+);4-[[3-(dioxidoamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinylidene]-5-methyl-2-phenylpyrazol-3-one;hydron;2-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]benzoate” exhibits unique properties due to its specific ligand arrangement and the presence of multiple functional groups. These features enhance its reactivity and make it suitable for a wider range of applications compared to other cobalt(3+) complexes.
This detailed overview provides a comprehensive understanding of the compound, its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
52256-39-0 |
|---|---|
Molekularformel |
C33H24CoN9O7 |
Molekulargewicht |
717.5 g/mol |
IUPAC-Name |
cobalt(3+);4-[[3-(dioxidoamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinylidene]-5-methyl-2-phenylpyrazol-3-one;hydron;2-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]benzoate |
InChI |
InChI=1S/C17H14N4O3.C16H11N5O4.Co/c1-11-15(16(22)21(20-11)12-7-3-2-4-8-12)19-18-14-10-6-5-9-13(14)17(23)24;1-10-15(16(23)20(19-10)11-5-3-2-4-6-11)18-17-13-9-12(21(24)25)7-8-14(13)22;/h2-10,22H,1H3,(H,23,24);2-9H,1H3;/q;-2;+3/p-1 |
InChI-Schlüssel |
CEMCJPUAZVHJGJ-UHFFFAOYSA-M |
Kanonische SMILES |
[H+].CC1=NN(C(=C1N=NC2=CC=CC=C2C(=O)[O-])[O-])C3=CC=CC=C3.CC1=NN(C(=O)C1=NN=C2C=C(C=CC2=O)N([O-])[O-])C3=CC=CC=C3.[Co+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


